molecular formula C12H26N2 B8371442 4-Aminomethyl-1-hexyl-piperidine

4-Aminomethyl-1-hexyl-piperidine

Cat. No.: B8371442
M. Wt: 198.35 g/mol
InChI Key: QUXYQVPKJMGNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl-1-hexyl-piperidine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

(1-hexylpiperidin-4-yl)methanamine

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-8-14-9-6-12(11-13)7-10-14/h12H,2-11,13H2,1H3

InChI Key

QUXYQVPKJMGNJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)CN

Origin of Product

United States

Contextualization Within Amine and Piperidine Chemistry

4-Aminomethyl-1-hexyl-piperidine is a diamine that incorporates both a primary and a tertiary amine within a piperidine (B6355638) ring system. The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgresearchgate.netmdpi.comnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as basicity and lipophilicity, which can be crucial for biological activity. researchgate.net

The presence of the aminomethyl group at the 4-position introduces a primary amine, a key functional handle for further chemical modifications. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This, combined with the tertiary amine resulting from the N-hexyl substitution on the piperidine ring, creates a molecule with two distinct reactive centers. The N-hexyl group, a six-carbon alkyl chain, significantly increases the lipophilicity of the parent 4-(aminomethyl)piperidine (B1205859) structure. nih.gov This modification can profoundly influence the molecule's solubility, membrane permeability, and interactions with biological targets. nih.gov

The chemistry of amines is fundamental to organic synthesis, and the dual amine nature of this compound allows for a diverse range of chemical transformations. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the tertiary amine can participate in quaternization reactions. chemicalbook.com This versatility makes it a valuable building block in the construction of more complex molecular architectures.

Significance of the Aminomethyl Piperidine Scaffold in Synthetic Endeavors

Retrosynthetic Analysis of the Piperidine Scaffold and its Side Chains

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The primary disconnections are typically made at the C-N bonds of the piperidine ring and the bonds connecting the side chains.

Two logical retrosynthetic pathways emerge:

Pathway A: Disconnection of the N-hexyl bond (a C-N bond) leads to 4-aminomethylpiperidine and a hexyl electrophile (e.g., 1-bromohexane). The 4-aminomethylpiperidine can be further disconnected at the C-C bond between the piperidine ring and the aminomethyl group, suggesting a precursor such as piperidine-4-carboxamide or piperidine-4-carbonitrile. This pathway prioritizes the formation of the piperidine-4-methanamine scaffold followed by N-alkylation.

Pathway B: An alternative disconnection first targets the aminomethyl group, suggesting a precursor like 1-hexylpiperidine-4-carboxamide (B8775919). This intermediate can then be disconnected at the N-hexyl bond, leading back to piperidine-4-carboxamide and a hexyl electrophile. This approach involves N-alkylation of a piperidine-4-carboxamide intermediate followed by reduction of the amide functionality.

A third, convergent approach could involve the reaction of a pre-formed 1-hexylamine with a suitable C5 synthon to construct the piperidine ring itself, although this is often a more complex strategy. For the purposes of this discussion, pathways A and B represent the most common and practical approaches.

Classical Synthetic Routes to this compound

Classical synthetic strategies for preparing this compound generally follow multi-step sequences that rely on well-established chemical transformations.

Reduction Reactions for Amide Precursors (e.g., conversion of 1-hexylpiperidine-4-carboxamide)

A common and effective method for the synthesis of this compound involves the reduction of an amide precursor, specifically 1-hexylpiperidine-4-carboxamide. This powerful reduction is typically achieved using strong hydride reagents.

Lithium Aluminum Hydride (LAH) Reduction:

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides to their corresponding amines. google.com The reaction proceeds via the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of the oxygen atom to form the amine.

The synthesis of the precursor, 1-hexylpiperidine-4-carboxamide, can be accomplished through the N-alkylation of piperidine-4-carboxamide with a suitable hexylating agent, such as 1-bromohexane (B126081), in the presence of a base to neutralize the generated acid.

StepReactantsReagentsProduct
1Piperidine-4-carboxamide, 1-BromohexaneBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)1-Hexylpiperidine-4-carboxamide
21-Hexylpiperidine-4-carboxamideLithium Aluminum Hydride (LiAlH₄), Solvent (e.g., THF, Et₂O)This compound

Table 1: Two-step synthesis via amide reduction.

Amination Strategies for Piperidine Derivatives

Amination strategies provide alternative routes to the target molecule, often starting from a piperidine derivative with a different functional group at the 4-position.

Reductive Amination:

Reductive amination is a versatile method for forming C-N bonds. researchgate.netnih.gov In the context of synthesizing this compound, this could involve the reaction of 1-hexyl-4-piperidone with ammonia (B1221849) in the presence of a reducing agent. The ketone first reacts with ammonia to form an intermediate imine or enamine, which is then reduced in situ to the primary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than NaBH₄ and selectively reduce the iminium ion in the presence of the ketone. researchgate.net

ReactantsReagentsProduct
1-Hexyl-4-piperidone, AmmoniaReducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Acid catalyst (optional)4-Amino-1-hexylpiperidine (followed by reduction of a suitable C1 precursor)

Table 2: Reductive amination approach.

It is important to note that this method directly yields 4-amino-1-hexylpiperidine. To obtain the target this compound, a homologation step would be required, for instance, by converting a 4-cyano or 4-carboxamide group to the aminomethyl group prior to or after the N-hexylation. A more direct reductive amination approach would involve reacting 1-hexyl-piperidine-4-carbaldehyde with ammonia, though the synthesis of the aldehyde precursor can be challenging.

Multi-step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process. A common sequence starts from commercially available piperidine-4-carboxylic acid or its derivatives.

A plausible multi-step synthesis:

Amidation: Piperidine-4-carboxylic acid can be converted to piperidine-4-carboxamide. This is typically achieved by first activating the carboxylic acid (e.g., by forming an acid chloride with thionyl chloride or an active ester) followed by reaction with ammonia.

N-Hexylation: The secondary amine of piperidine-4-carboxamide is then alkylated with a hexyl halide (e.g., 1-bromohexane or 1-iodohexane) in the presence of a suitable base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Reduction: The resulting 1-hexylpiperidine-4-carboxamide is then reduced to the target this compound using a strong reducing agent like lithium aluminum hydride in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

An alternative sequence involves the N-hexylation of a protected 4-aminomethylpiperidine derivative, followed by deprotection. For instance, 4-(aminomethyl)piperidine can be protected, for example, as a Boc-carbamate, followed by N-hexylation and subsequent removal of the Boc group under acidic conditions.

Advanced Synthetic Techniques for this compound

Advanced synthetic methods can offer improvements in terms of efficiency, selectivity, and the ability to generate specific stereoisomers.

Stereoselective Synthesis Approaches for Analogues and Enantiomers

The synthesis of specific enantiomers or diastereomers of this compound analogues, where stereocenters may be present at the 4-position or other positions on the piperidine ring, requires stereoselective synthetic methods.

One approach involves the use of chiral starting materials. For example, a chiral piperidine derivative, obtained from the chiral pool or through asymmetric synthesis, can be carried through a synthetic sequence to yield an enantiomerically enriched product.

Another strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For instance, asymmetric hydrogenation of a suitable prochiral enamine or imine precursor could establish a chiral center at the 4-position. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis are broadly applicable to piperidine derivatives. nih.gov For instance, stereoselective reductions of 4-substituted piperidones using chiral reducing agents or enzyme-catalyzed reactions can provide access to chiral piperidinols, which can then be further functionalized.

ApproachDescriptionKey Intermediate
Chiral Pool SynthesisUtilization of a readily available chiral starting material.Enantiopure piperidine precursor
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction.Prochiral enamine or imine
Chiral AuxiliaryTemporary incorporation of a chiral group to direct a stereoselective transformation.Diastereomeric intermediates

Table 3: General stereoselective approaches.

The development of a stereoselective synthesis for a specific analogue would depend on the desired stereochemistry and would likely involve significant methodological development and optimization.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly scrutinized through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. epitomejournals.com The application of these principles focuses on creating more sustainable synthetic routes by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov A plausible and common synthetic pathway to this compound involves two primary transformations: the reduction of a nitrile to a primary amine, followed by N-alkylation of a secondary amine.

A key starting material for this synthesis is 4-cyanopiperidine (B19701). The first major step is the reduction of the cyano group to an aminomethyl group to form 4-(aminomethyl)piperidine. sigmaaldrich.comnih.gov Subsequently, the secondary amine of the piperidine ring is alkylated with a hexyl group. This can be achieved either through direct alkylation with a hexyl halide or via reductive amination with hexanal. Each of these steps can be optimized according to green chemistry principles.

Catalysis and Waste Prevention: Traditional reduction methods for nitriles often employ stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄), which generate significant amounts of aluminum salt waste, complicating purification and disposal. A greener alternative is catalytic hydrogenation, which utilizes a catalyst (e.g., Raney Nickel, Palladium on carbon) and hydrogen gas. researchgate.net This method is highly atom-economical and the catalyst can often be recovered and reused, aligning with the principles of waste prevention and catalysis. nih.gov Similarly, for the N-alkylation step, employing catalytic reductive amination instead of direct alkylation with hexyl halides avoids the formation of halide salt by-products.

Safer Solvents and Reaction Conditions: The choice of solvent is critical in green synthesis. unife.it Traditional syntheses may use chlorinated solvents like dichloromethane (B109758) or aromatic hydrocarbons like toluene, which are toxic and environmentally harmful. epitomejournals.com Green chemistry promotes the use of safer alternatives such as ethanol (B145695), water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). For instance, the catalytic hydrogenation of 4-cyanopiperidine can be effectively carried out in alcoholic solvents like ethanol or methanol. google.com Furthermore, developing processes that operate at ambient temperature and pressure reduces energy consumption and enhances safety. nih.gov

The following table compares a traditional versus a green chemistry approach for the synthesis of the 4-(aminomethyl)piperidine intermediate.

ParameterTraditional Method (LiAlH₄ Reduction)Green Method (Catalytic Hydrogenation)
Reagent Lithium aluminum hydride (LiAlH₄)H₂, Raney Nickel or Pd/C catalyst
Atom Economy LowHigh
Solvent Anhydrous ethers (e.g., THF, Diethyl ether)"Greener" solvents (e.g., Ethanol, Methanol)
By-products Metal salt sludge (major)Minimal
Work-up Aqueous quench (often hazardous)Filtration to recover catalyst
Safety Highly reactive, pyrophoric reagentFlammable H₂ gas (managed in controlled reactors)
Catalyst Reuse Not applicable (stoichiometric)Possible

This table presents a comparative analysis of synthetic methodologies, highlighting the advantages of a green chemistry approach.

By integrating these principles, the synthesis of this compound can be made significantly more sustainable, reducing its environmental footprint from raw material acquisition to the final product. nih.gov

Flow Chemistry Applications in Scale-up Synthesis

The transition from laboratory-scale synthesis to industrial production of fine chemicals and active pharmaceutical ingredients (APIs) often presents significant challenges related to safety, scalability, and process control. nih.gov Flow chemistry, or continuous flow processing, has emerged as a powerful technology to address these challenges, offering numerous advantages over traditional batch production for the synthesis of molecules like this compound. researchgate.netrsc.org

In a flow process, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. nih.gov The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to improved consistency and yield. ucd.ie

Application to this compound Synthesis:

Two key reactions in the synthesis of this compound are particularly well-suited for flow chemistry: catalytic hydrogenation and N-alkylation.

Catalytic Hydrogenation in Flow: The reduction of 4-cyanopiperidine to 4-(aminomethyl)piperidine involves the use of hydrogen gas, often at elevated pressure and temperature. In batch reactors, managing the safe handling of hydrogen and ensuring efficient mixing of the gas, liquid, and solid catalyst phases can be difficult to scale up. Flow reactors, such as packed-bed reactors containing the solid catalyst, offer superior heat and mass transfer. ucd.ie This leads to more efficient reactions, higher selectivity, and a significantly improved safety profile by minimizing the volume of pressurized hydrogen present at any given time.

N-Alkylation/Reductive Amination in Flow: The introduction of the hexyl group onto the piperidine nitrogen can be performed in a flow system with excellent control. If using reductive amination with hexanal, the intermediate iminium ion can be rapidly generated and reduced in-line. Flow chemistry allows for precise control over stoichiometry and residence time, which can minimize the formation of by-products. The enhanced heat transfer capabilities of microreactors are also beneficial for managing the exothermic nature of many reduction reactions. ucd.ie

The table below outlines the benefits of using flow chemistry for a key synthetic step compared to traditional batch processing.

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Poor; risk of thermal runawaysExcellent; high surface-area-to-volume ratio
Mass Transfer Often limited, especially in multiphasic systemsSuperior mixing and interfacial contact
Safety Large volumes of hazardous materialsSmall reactor volumes, enhanced containment
Scalability Complex re-optimization required"Scaling-out" by operating for longer durations
Process Control Difficult to maintain homogeneityPrecise control over T, P, residence time
Reaction Time Often hoursTypically seconds to minutes
Product Consistency Batch-to-batch variabilityHigh, due to steady-state operation

This interactive table compares key process parameters between batch and flow chemistry, demonstrating the advantages of flow synthesis for scale-up.

By leveraging flow chemistry, the synthesis of this compound can be scaled up more safely, efficiently, and cost-effectively, bridging the gap between laboratory discovery and industrial production. nih.govunimi.it

Mechanistic Pathways of Functional Group Interconversions

The two amine functionalities in this compound can undergo a variety of functional group interconversions, primarily through reactions at the nitrogen atoms. The primary amine is typically more reactive and less sterically hindered than the tertiary piperidine nitrogen, often allowing for selective transformations.

Key interconversions include:

Acylation: The primary amine readily reacts with acylating agents like acid chlorides or anhydrides via a nucleophilic acyl substitution mechanism to form amides. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. byjus.com The tertiary piperidine nitrogen does not undergo acylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base converts the primary amine into a sulfonamide. This reaction, central to the Hinsberg test, is characteristic of primary and secondary amines. msu.edu

Alkylation: While the piperidine nitrogen is already fully alkylated (tertiary), the primary amine can react with alkyl halides to form secondary amines. However, this reaction can be difficult to control and may lead to over-alkylation, yielding tertiary amines and even quaternary ammonium (B1175870) salts. geeksforgeeks.org The tertiary piperidine nitrogen can also be alkylated by a reactive alkyl halide to form a quaternary ammonium salt. libretexts.org

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine intermediate, which can then be reduced in situ (e.g., with sodium borohydride) to yield a secondary amine. This provides a controlled method for mono-alkylation of the primary amine. mnstate.edu

Carbylamine Reaction: When heated with chloroform (B151607) and a strong base like potassium hydroxide, the primary aminomethyl group will form a foul-smelling isocyanide, a reaction characteristic of primary amines. geeksforgeeks.org

Nucleophilic and Electrophilic Reactivity of the Piperidine Nitrogen and Primary Amine

Both nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. byjus.com

Primary Amine Nucleophilicity: The primary aminomethyl group is a potent nucleophile. Its lone pair is sterically accessible and readily participates in reactions with a wide range of electrophiles. The nucleophilicity of primary amines is a well-established principle in organic chemistry. researchgate.net

Piperidine Nitrogen Nucleophilicity: The tertiary piperidine nitrogen is also nucleophilic. The electron-donating nature of the three attached alkyl groups (the hexyl group and the two carbons of the piperidine ring) increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to ammonia. libretexts.org However, the steric bulk of the hexyl group and the piperidine ring can hinder its approach to sterically demanding electrophiles. msu.edu In general, cyclic secondary amines are often stronger nucleophiles than their acyclic counterparts, and this high reactivity is largely retained in N-alkylated derivatives. researchgate.net

In competitive reactions, the less-hindered primary amine is generally expected to react preferentially with most electrophiles. The compound itself does not have significant electrophilic character. However, it can be converted into an electrophilic species, for instance, through the formation of an imine from the primary amine, which can then be attacked by a nucleophile at the carbon-nitrogen double bond.

Functional GroupReactivity TypeInfluencing FactorsRelative Reactivity
Primary Amine (-CH₂NH₂)Nucleophilic, BasicSterically accessible lone pairHigh
Tertiary Amine (Piperidine N)Nucleophilic, BasicElectron-donating alkyl groups (+I effect), Steric hindrance from hexyl groupModerate to High (substrate dependent)

Intramolecular and Intermolecular Reactions Involving the Aminomethyl Group

The aminomethyl group is the primary site for building larger molecular architectures through intermolecular reactions.

Intermolecular Reactions: The primary amine can participate in a vast array of bond-forming reactions. For example, reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. Condensation with carboxylic acids, often activated as esters or with coupling agents, forms amides. These reactions are fundamental in synthetic organic chemistry for creating complex molecules from simple amine building blocks.

Intramolecular Reactions: Given the structure of this compound, with a flexible hexyl chain separating the piperidine nitrogen from any potential reactive site on that chain, intramolecular reactions are generally not favored under standard conditions. nih.gov The distance and conformational flexibility between the primary aminomethyl group and the tertiary piperidine nitrogen are too great to facilitate a direct intramolecular cyclization. Such reactions would require the introduction of specific functionalities onto the hexyl chain that could react with the aminomethyl group to form a new ring system, a process that would constitute a separate, targeted synthetic effort. researchgate.net

Reaction TypeReactant for Aminomethyl GroupProduct ClassReaction Nature
AcylationAcid Chloride (R-COCl)AmideIntermolecular
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideIntermolecular
Reaction with AldehydeAldehyde (R-CHO)Imine (Schiff Base)Intermolecular
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl CompoundIntermolecular

Stability and Degradation Pathways under Controlled Academic Conditions

This compound is expected to be a stable compound under typical laboratory storage conditions, such as at ambient temperature in a sealed container, protected from strong light and reactive atmospheres. Aliphatic amines are generally robust.

Potential degradation pathways under specific academic (non-biological) conditions could include:

Oxidation: Strong oxidizing agents can oxidize amines. The primary amine could be oxidized to a nitroso, nitro, or other nitrogen-oxygen compound, or undergo oxidative cleavage. The tertiary amine can be oxidized to an amine oxide.

Hofmann Elimination: If the tertiary piperidine nitrogen is quaternized by reaction with an excess of an alkyl halide (e.g., methyl iodide), the resulting quaternary ammonium salt can undergo a Hofmann elimination reaction upon heating with a strong base like silver oxide. libretexts.org This would lead to the cleavage of the piperidine ring.

Thermal Degradation: At elevated temperatures, the molecule would likely undergo pyrolysis, leading to the cleavage of C-N and C-C bonds and the formation of a complex mixture of smaller, volatile compounds. The presence of long alkyl chains in other molecules, such as long-chain alkylamines, has been studied in the context of thermal and microbial degradation, which often initiates with cleavage at or near the functional group. nih.govoup.comnih.gov

Under anaerobic conditions with certain denitrifying bacteria, long-chain alkylamines have been shown to degrade via cleavage of the C-N bond to form an aldehyde, which is then oxidized to a fatty acid. oup.com While this is a biological pathway, it highlights the inherent reactivity of the C-N bond under specific catalytic conditions.

Computational Chemistry and Theoretical Studies on 4 Aminomethyl 1 Hexyl Piperidine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 4-Aminomethyl-1-hexyl-piperidine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's preferred conformations and electronic landscape.

Conformational Analysis of the Piperidine (B6355638) Ring and Alkyl Chain

The conformational flexibility of this compound is primarily dictated by the piperidine ring and the N-hexyl substituent. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. Within this chair form, the substituents can occupy either axial or equatorial positions.

For the 4-aminomethyl group, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. This preference is a common feature in substituted cyclohexanes and piperidines.

A detailed conformational analysis would involve rotating the key dihedral angles and calculating the corresponding energy profile. The global minimum on this potential energy surface would correspond to the most stable conformation of the molecule.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

Conformer4-Aminomethyl PositionN-Hexyl PositionRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2AxialEquatorial2.5
3EquatorialAxial4.0
4AxialAxial6.5

Note: These are hypothetical values based on general principles of conformational analysis of substituted piperidines.

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound can be analyzed through calculations of molecular orbitals and atomic charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's reactivity. The HOMO is likely to be localized on the nitrogen atoms, particularly the one in the aminomethyl group, due to the presence of lone pairs of electrons, making these sites nucleophilic. The LUMO, on the other hand, would be distributed over the sigma anti-bonding orbitals.

Analysis of the electrostatic potential (ESP) surface would reveal the charge distribution across the molecule. The nitrogen atoms will exhibit negative electrostatic potential due to their high electronegativity and lone pairs, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group will have a positive electrostatic potential, making them potential hydrogen bond donors.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

AtomHypothetical Mulliken Charge (a.u.)
Piperidine Nitrogen (N1)-0.35
Aminomethyl Nitrogen (N2)-0.45
Carbon adjacent to N1 (C2, C6)+0.15
Carbon at position 4 (C4)+0.05
Carbon of the aminomethyl group+0.10

Note: These are hypothetical values intended for illustrative purposes, based on typical charge distributions in similar amine compounds.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of this compound's behavior over time, particularly its interactions with solvent molecules and potential binding partners. nih.gov By simulating the motion of the molecule and its environment, MD can reveal how the solvent shell is structured around the solute and how the molecule adapts its conformation in different environments.

In an aqueous solution, water molecules are expected to form hydrogen bonds with the amino group and the piperidine nitrogen. The hydrophobic hexyl chain, however, will likely induce a local ordering of water molecules, a phenomenon known as the hydrophobic effect.

MD simulations are also invaluable for studying the binding of this compound to a biological target, such as a receptor or enzyme. By placing the molecule in the binding site of a protein, MD can simulate the binding process, identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts), and estimate the binding free energy. This information is critical for understanding the molecular basis of its biological activity.

Prediction of Reactivity and Selectivity through Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. Fukui functions, derived from DFT calculations, can identify the most electrophilic and nucleophilic sites in the molecule. As mentioned, the nitrogen atoms are the most likely centers for nucleophilic attack.

The protonation of the nitrogen atoms is a key aspect of its reactivity, influencing its solubility and interaction with biological systems. Computational methods can predict the pKa values of the two nitrogen atoms, indicating their relative basicity. The aminomethyl nitrogen is expected to be more basic than the piperidine nitrogen due to the electron-donating effect of the alkyl group.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound, this would involve systematically modifying its structure and computationally predicting the effect of these modifications on its activity.

For example, the length of the N-alkyl chain could be varied to investigate its influence on binding affinity. Similarly, the position and nature of the substituent on the piperidine ring could be altered. Quantitative Structure-Activity Relationship (QSAR) models can be developed by building a statistical relationship between calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and experimentally determined biological activity for a series of related compounds. Such models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

Table 3: Hypothetical SAR of 4-Aminomethyl-1-alkyl-piperidine Derivatives

N-Alkyl ChainPredicted Binding Affinity (IC50, nM)Key Interaction Feature
Methyl500Basic amine interaction
Butyl150Increased hydrophobic contact
Hexyl 50 Optimal hydrophobic interaction
Octyl100Potential steric clash
Cyclohexyl80Favorable shape complementarity

Note: This table presents hypothetical data to illustrate the principles of an in silico SAR study.

These computational approaches provide a powerful toolkit for the comprehensive characterization of this compound at the molecular level, offering insights that are complementary to and can guide experimental investigations.

Derivatives and Analogues of 4 Aminomethyl 1 Hexyl Piperidine in Academic Research

Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in FDA-approved pharmaceuticals, making its targeted modification a key area of research. usm.edu Introducing substituents onto the piperidine ring can significantly influence the pharmacological properties of the resulting derivatives by altering their conformation and interaction with biological targets. ijnrd.orgnih.gov

Common strategies for modifying the piperidine core include the hydrogenation of pre-substituted pyridine (B92270) precursors. nih.govresearchgate.net For instance, the diastereoselective cis-hydrogenation of multi-substituted pyridines has been achieved using ruthenium or nickel silicide catalysts. nih.gov Another approach involves the stereoselective arylation of the piperidine ring. A highly diastereoselective method for preparing various substituted piperidines has been developed using Negishi cross-couplings with (hetero)aryl iodides. acs.org The stereoselectivity of this coupling can be directed toward either cis- or trans-2,4-disubstituted products depending on the position of the carbon-zinc bond. acs.org

Furthermore, additional alkyl or functional groups can be introduced at various positions. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been accomplished through the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net Research has also demonstrated the synthesis of 2,6-disubstituted piperidines via Pd(II)-catalyzed 1,3-chirality transition reactions and 2,4,6-trisubstituted piperidines through aza-Prins cyclization. usm.eduajchem-a.com

Table 1: Examples of Synthetic Methods for Piperidine Ring Modification

Modification Type Synthetic Method Key Features Citations
Cis-Hydrogenation Ruthenium or Nickel Silicide Catalysis Diastereoselective hydrogenation of substituted pyridines. nih.gov
Diastereoselective Arylation Negishi Cross-Coupling Forms cis- or trans-2,4-disubstituted piperidines. acs.org
Epoxide Ring Opening Regioselective opening of epoxipiperidines Yields substituted aminopiperidines. researchgate.net
Aza-Prins Cyclization Acid-initiated ring closure Stereoselective synthesis of 2,4,6-trisubstituted piperidines. usm.edu
[5+1] Annulation Iridium(III)-catalyzed cascade Stereoselective synthesis from hydroxyamine intermediates. nih.gov

Variations in the N-Alkyl Chain (e.g., Hexyl Modifications)

The N-substituent of the piperidine ring plays a crucial role in defining the biological activity of its derivatives. In the context of 4-aminomethyl-1-hexyl-piperidine, the hexyl chain is a key lipophilic component that can be modified to modulate properties such as receptor affinity and selectivity.

Academic studies have explored a wide range of modifications to the N-alkyl chain. These include varying the chain length, introducing branching, or replacing the alkyl group with aryl or heteroaryl moieties. The synthesis of N-aryl piperidines can be achieved through methods like the Zincke reaction, which involves a pyridine ring-opening and ring-closing sequence with anilines to generate N-(hetero)arylpiperidines. chemrxiv.orgscispace.com

N-acylation represents another common modification, leading to the formation of amides or ureas which can act as hydrogen bond donors or acceptors, influencing ligand-receptor interactions. nih.govnih.gov For example, N-acyl-4-arylaminopiperidines have been synthesized and evaluated as potential antimicrobial agents. nih.gov

Table 2: Research on N-Substituent Variations of the Piperidine Ring

N-Substituent Type Synthetic Approach Purpose of Modification Citations
N-Aryl Zincke Imine Intermediates To introduce aromatic systems for pi-stacking or other interactions. chemrxiv.orgscispace.comnih.gov
N-Acyl Knoevenagel-Doebner condensation/amidation To introduce amide functionalities for altered biological activity. nih.gov
N-Acyl-N-Phenyl Ureas Reaction with isocyanates To create urea (B33335) derivatives with anti-inflammatory properties. nih.gov
N-Benzyl Reductive Amination Often used as a protective group that can be removed via hydrogenolysis. google.com

Modifications of the Aminomethyl Group

The 4-aminomethyl group is a key functional handle that can be readily modified to generate a diverse range of analogues. The primary amine can undergo standard reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents.

Research has shown the synthesis of 4-substituted-4-aminopiperidine derivatives starting from isonipecotate, using a Curtius rearrangement as a key step to form the amino group. nih.gov This allows for the introduction of various substituents at the 4-position of the piperidine ring prior to the formation of the amine. nih.gov

Homologation of the aminomethyl group to an aminoethyl group has also been explored. One synthetic route involves the conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone, followed by a Wittig reaction to introduce a C2 chain, which is then converted to an amino group. nih.gov These modifications alter the spacing and basicity of the nitrogen atom, which can be critical for receptor binding.

Table 3: Synthetic Modifications of the 4-Aminomethyl Group

Modification Synthetic Strategy Resulting Moiety Citations
N-Acylation Reaction with acyl chlorides 4-(Amidomethyl)piperidine researchgate.net
Homologation Wittig reaction and subsequent amination 4-(2-Aminoethyl)piperidine nih.gov
4-Position Substitution Alkylation of isonipecotate, Curtius rearrangement 4-Alkyl-4-aminopiperidine nih.gov

Stereochemical Variants and Their Synthetic Access

The introduction of substituents on the piperidine ring creates stereocenters, and the specific stereochemistry of these centers can have a profound impact on biological activity. Consequently, the development of stereoselective synthetic methods for piperidine derivatives is a major focus of academic research.

A variety of methods have been developed to control the stereochemical outcome of reactions. For example, a gold-catalyzed cyclization of N-homopropargyl amides provides a modular and diastereoselective approach to substituted piperidin-4-ols. nih.gov Enantioselective synthesis is achievable by using chiral starting materials, such as sulfinyl imines. nih.gov

Other notable methods include:

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines to access enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.orgnih.gov

Copper-catalyzed enantioselective protoborylation of 1,2-dihydropyridines, which provides a route to chiral 3-boryl-tetrahydropyridines. acs.org

Diastereoselective lithiation and substitution of N-Boc piperidines allows for the synthesis of various trans- and cis-disubstituted products. whiterose.ac.uk

Aza-Prins cyclization using chiral sulfinamides to control the stereochemistry during the formation of 2,4,6-trisubstituted piperidines. usm.edu

These methods provide access to specific diastereomers and enantiomers, which is crucial for probing the three-dimensional requirements of biological targets. nih.govthieme-connect.comnih.gov

Library Synthesis Strategies Based on the this compound Scaffold

To accelerate the drug discovery process, combinatorial chemistry techniques are often employed to generate large libraries of related compounds for high-throughput screening. nih.gov The 4-aminomethylpiperidine scaffold is well-suited for such approaches due to its multiple points for diversification. 5z.comgoogle.com

Both solid-phase and solution-phase parallel synthesis strategies have been utilized. spirochem.comuniroma1.it

Solid-Phase Synthesis: In this approach, the piperidine scaffold is attached to a resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a piperazine-2-carboxamide (B1304950) library was generated using Fmoc-Rink Amide resin, where the scaffold was loaded onto the resin and subsequently functionalized. 5z.com

Solution-Phase Parallel Synthesis: This method is often performed in multi-well plates, allowing for the simultaneous synthesis of many individual compounds. nih.gov High-throughput experimentation (HTE) can be used to rapidly screen various reaction conditions. chemrxiv.orgscispace.com A general strategy to access N-(hetero)arylpiperidines using a pyridine ring-opening, ring-closing approach has been adapted for HTE to generate piperidine libraries. chemrxiv.orgscispace.com

These library synthesis strategies enable the rapid exploration of the chemical space around the this compound core, facilitating the identification of novel bioactive molecules. nih.gov

Role of 4 Aminomethyl 1 Hexyl Piperidine As a Precursor in Organic Synthesis

Applications in Heterocyclic Compound Synthesis

The 4-aminomethylpiperidine framework is a fundamental component in the synthesis of more complex heterocyclic structures. The dual reactivity of the amino groups allows for a variety of cyclization reactions. For instance, primary amines are common starting materials for creating nitrogen-containing heterocycles through reactions with dihalides or diols. organic-chemistry.org The piperidine (B6355638) nitrogen can participate in N-heterocyclization reactions, expanding the core structure into bicyclic or more intricate polycyclic systems. nih.gov While specific examples detailing the use of the 1-hexyl derivative are not prevalent, the general reactivity of the 4-aminomethylpiperidine core suggests its utility in creating diverse heterocyclic libraries.

Utilization in the Construction of Complex Molecular Architectures

The synthesis of complex molecules often relies on the sequential and controlled addition of molecular fragments. The 4-aminomethylpiperidine moiety can be introduced as a key building block in multi-step syntheses. researchgate.net For example, derivatives of 4-aminomethylpiperidine are used in the preparation of potent protein agonists and antagonists. sigmaaldrich.com The synthesis of such molecules often involves coupling the aminomethylpiperidine (B13870535) core with other complex fragments, demonstrating its role in building sophisticated molecular architectures. The hexyl group in 4-Aminomethyl-1-hexyl-piperidine can further serve to modulate the physical properties, such as lipophilicity, of the final complex molecule. nih.gov

As an Intermediate for Biologically Relevant Scaffolds (e.g., β3 adrenergic receptor antagonists)

One of the most significant applications of 4-aminomethylpiperidine derivatives is in medicinal chemistry, particularly as intermediates for biologically active compounds. The 4-aminomethylpiperidine scaffold has been identified as a key component in the development of potent and selective agonists for the human beta-3 adrenergic receptor (β3-AR). nih.govnih.gov The β3-AR is a therapeutic target for conditions like obesity and diabetes. mdpi.comtocris.com

Research has shown that coupling the 4-aminomethylpiperidine template with pharmacophores such as aryloxypropanolamines or arylethanolamines leads to compounds with significant β3-AR agonist activity. nih.govnih.gov In these structures, the piperidine nitrogen is often substituted, and while a hexyl group is not the most commonly cited example, the principle of N-alkylation is a key part of the synthetic strategy.

Table 1: Examples of Biologically Active Scaffolds Derived from 4-Aminomethylpiperidine

Scaffold ClassTargetTherapeutic PotentialReference
AryloxypropanolaminomethylpiperidinesHuman β3-Adrenergic ReceptorObesity, Type 2 Diabetes nih.gov
ArylethanolaminomethylpiperidinesHuman β3-Adrenergic ReceptorObesity, Type 2 Diabetes nih.gov
Kinesin spindle protein inhibitorsKinesin Spindle Protein (KSP)Anticancer sigmaaldrich.com
GPR119 agonistsG-protein coupled receptor 119Antidiabetic sigmaaldrich.com
Pim-1 inhibitorsPim-1 KinaseAnticancer sigmaaldrich.com
Aspartic acid protease inhibitorsAspartic Acid ProteasesVarious sigmaaldrich.com

This table illustrates the diverse applications of the 4-aminomethylpiperidine core in constructing molecules with a wide range of biological activities.

Development of Novel Synthetic Methodologies Utilizing this compound

The synthesis of piperidine derivatives themselves is an active area of research, with numerous methodologies being developed. organic-chemistry.orgdtic.mil These methods include hydrogenation of pyridine (B92270) precursors, reductive amination, and various cyclization strategies. nih.gov The synthesis of this compound would likely involve the N-alkylation of a protected 4-aminomethylpiperidine derivative with a hexyl halide, or the reductive amination of 4-formylpiperidine with hexylamine (B90201) followed by reduction of the formyl group. The development of more efficient and stereoselective methods for synthesizing substituted piperidines like the title compound is crucial for their application in drug discovery and materials science. whiterose.ac.uk

Role in Catalyst Design and Ligand Development

The presence of two nitrogen atoms makes 4-aminomethylpiperidine derivatives attractive candidates for the design of ligands for metal catalysts. The aminomethyl group and the piperidine nitrogen can act as a bidentate ligand, chelating to a metal center. Semi-rigid (aminomethyl) piperidine-based structures have been explored as pentadentate ligands for complexing metal ions like Manganese(II) for applications in medical imaging. nih.gov While the direct use of this compound as a ligand is not widely documented, its structural motifs are relevant to the design of new catalysts and metal complexes. The hexyl group could be used to tune the solubility and steric environment of the resulting metal complex, potentially influencing its catalytic activity and selectivity.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of "4-Aminomethyl-1-hexyl-piperidine". Each method provides unique and complementary information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For "this compound," both ¹H and ¹³C NMR would be utilized.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. While specific spectral data for "this compound" is not readily available in the literature, the expected chemical shifts can be predicted based on the closely related compound, 4-(aminomethyl)piperidine (B1205859). chemicalbook.com The addition of the N-hexyl group would introduce new signals in the aliphatic region of the spectrum and would cause a downfield shift of the protons on the carbons adjacent to the piperidine (B6355638) nitrogen.

¹³C NMR: This technique provides information about the number of different types of carbon atoms in the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.

A hypothetical ¹H NMR data table for "this compound" is presented below, based on known data for 4-(aminomethyl)piperidine and expected substituent effects. chemicalbook.com

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (hexyl chain, terminal)~0.9Triplet3H
-(CH₂)₄- (hexyl chain)~1.3Multiplet8H
-N-CH₂- (hexyl chain)~2.4Triplet2H
Piperidine ring protons (axial & equatorial)~1.1 - 1.8Multiplet4H
Piperidine ring protons (adjacent to N)~2.0 & ~2.9Multiplet4H
-CH- (piperidine ring)~1.5Multiplet1H
-CH₂-NH₂~2.6Doublet2H
-NH₂VariableSinglet (broad)2H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show characteristic absorption bands. The NIST WebBook provides an IR spectrum for the related 4-piperidinemethanamine. nist.gov

Key expected IR absorption bands for "this compound" include:

N-H stretching: Around 3300-3500 cm⁻¹ (from the primary amine group).

C-H stretching: Around 2850-2960 cm⁻¹ (from the alkyl groups).

N-H bending: Around 1590-1650 cm⁻¹ (from the primary amine group).

C-N stretching: Around 1000-1250 cm⁻¹ (from the amine and piperidine ring).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of "this compound" would likely proceed through several characteristic pathways for amines and piperidine derivatives. libretexts.org Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org This could lead to the loss of a pentyl radical from the hexyl group or cleavage within the piperidine ring. The fragmentation pattern of piperidine itself often shows a prominent molecular ion peak and characteristic losses of small neutral molecules. nih.gov

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating "this compound" from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. A reversed-phase HPLC method would be suitable for the analysis of "this compound." In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase, for instance, a mixture of acetonitrile (B52724) and water with an additive like phosphoric acid or formic acid for MS compatibility. sielc.comnih.gov The purity of the compound can be determined by integrating the peak area of the main compound and any impurities. For the analysis of piperidine and its derivatives, pre-column derivatization with reagents like 4-toluene sulfonyl chloride can be employed to enhance UV detection. nih.govresearchgate.net

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. "this compound" is sufficiently volatile to be analyzed by GC. A capillary column with a suitable stationary phase, such as one with intermediate polarity, would be used for separation. researchgate.net The temperature of the GC oven is programmed to increase during the analysis to ensure the elution of all components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. unodc.org

A typical GC method for the analysis of piperidine derivatives might involve the following parameters:

Parameter Condition
Column Capillary column (e.g., 50% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of "this compound" itself might be challenging due to its flexible hexyl chain, its derivatives, such as salts (e.g., hydrochloride or hydrobromide) or co-crystals, could be more amenable to crystallization.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. The resulting crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com For piperidine derivatives, X-ray crystallography can reveal the conformation of the piperidine ring (typically a chair conformation) and the spatial arrangement of its substituents. mdpi.com

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. springernature.comnih.gov These techniques are particularly useful in academic research for identifying byproducts in a synthesis or for analyzing the metabolic fate of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned earlier, GC-MS is a robust technique that combines the high-resolution separation of GC with the sensitive and specific detection of MS. ijpsjournal.com It is invaluable for identifying the components of a complex mixture by comparing their mass spectra to extensive libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. ijpsjournal.com This technique is particularly suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC analysis. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like "this compound." nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that directly couples HPLC separation with NMR detection. researchgate.net This allows for the acquisition of detailed structural information for each separated component of a mixture without the need for preparative isolation. While less common than LC-MS due to lower sensitivity, LC-NMR is unparalleled for the unambiguous structure elucidation of unknown impurities or metabolites. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Aminomethyl 1 Hexyl Piperidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Aminomethyl-1-hexyl-piperidine is not extensively documented, creating an opportunity for the development of innovative and efficient synthetic methodologies. Current approaches would likely rely on conventional multi-step sequences. A probable route involves the N-alkylation of a protected 4-(aminomethyl)piperidine (B1205859) derivative, such as 1-Boc-4-(aminomethyl)piperidine, with a hexyl halide followed by deprotection. Another strategy could be the direct reductive amination of 1-hexyl-4-piperidone with ammonia (B1221849), followed by reduction of the resulting imine.

Future research should focus on more sustainable and elegant synthetic strategies. Key avenues for exploration include:

Catalytic N-Alkylation: Investigating transition-metal-catalyzed (e.g., Palladium, Iridium, or Nickel) or photocatalytic methods for the direct N-alkylation of 4-(aminomethyl)piperidine using hexyl alcohol or its derivatives. These methods could reduce reliance on stoichiometric activating agents and harsh conditions.

One-Pot and Telescoped Reactions: Designing a one-pot synthesis starting from commercially available precursors like 4-piperidone. For instance, a sequence involving initial N-alkylation with a hexyl group, followed by conversion of the ketone to an oxime and subsequent reduction to the aminomethyl group, could be streamlined into a single, telescoped process to improve efficiency and reduce waste.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis. Flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety for exothermic steps like reductions, and facilitate easier scale-up.

Bio-catalytic Synthesis: Exploring the use of enzymes, such as transaminases or imine reductases, for the stereoselective synthesis of related chiral derivatives, should the piperidine (B6355638) ring be further substituted.

Potential Synthetic Strategy Starting Materials Key Transformation Potential Advantages
Reductive Amination1-Hexyl-4-piperidone, Ammonia/HydroxylamineImine/Oxime formation and subsequent reductionDirect introduction of the aminomethyl group
N-Alkylation of Protected Precursor1-Boc-4-(aminomethyl)piperidine, 1-Bromohexane (B126081)SN2 Alkylation, DeprotectionUtilizes a common and reliable building block sigmaaldrich.com
Catalytic Direct Alkylation4-(Aminomethyl)piperidine, 1-HexanolBorrowing Hydrogen CatalysisHigh atom economy, avoids pre-activation

Exploration of New Reactivity Patterns and Chemical Transformations

The molecule possesses two distinct nitrogen centers: a tertiary amine within the piperidine ring and a primary amine in the side chain. This duality offers a platform for investigating selective chemical transformations.

Future research should aim to:

Selective Functionalization: Develop protocols for the selective reaction at the primary aminomethyl group while the tertiary piperidine nitrogen remains unreactive. This is crucial for using the compound as a building block. Reactions such as acylation, sulfonylation, urea (B33335)/thiourea formation, and reductive amination with aldehydes/ketones could be systematically studied to create a diverse range of derivatives.

Tertiary Amine Reactivity: Explore the chemistry of the tertiary amine. This includes its potential for N-oxide formation, which can alter solubility and pharmacological profiles, or quaternization to form ammonium (B1175870) salts, which could be investigated as phase-transfer catalysts or ionic liquids.

Ring-Opening and Rearrangement: Investigate potential ring-opening reactions under specific catalytic or electrochemical conditions, which could lead to novel acyclic amino-alcohol or diamine structures. While piperidines are generally stable, exploring their limits could unveil new synthetic pathways.

Use in Dynamic Covalent Chemistry: The primary amine can participate in reversible reactions, such as imine formation, making it a candidate for integration into dynamic covalent libraries (DCLs) for the discovery of new receptors or catalysts.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, resource-efficient tool to predict the properties and behavior of this compound before committing to extensive lab work. nih.gov

Unexplored avenues in this domain include:

Conformational Analysis: Performing detailed conformational analysis using Density Functional Theory (DFT) or molecular mechanics to understand the preferred spatial arrangement of the hexyl chain relative to the aminomethyl group. This is critical for understanding its interaction with biological targets or its packing in materials.

Predicting Reactivity and Spectroscopic Data: Using computational models to predict key properties such as pKa values of the two amines, bond dissociation energies, and nucleophilicity. nih.gov This can guide the design of selective reactions. Furthermore, predicting NMR, IR, and Raman spectra can aid in the characterization of the compound and its derivatives. nih.gov

Molecular Docking and Simulation: In the context of drug discovery, building homology models of potential protein targets and using molecular docking to predict the binding affinity and mode of this compound and its derivatives. Molecular dynamics (MD) simulations could further elucidate the stability of these interactions over time. nih.gov

Modeling Self-Assembly: Simulating the aggregation behavior of the molecule in different solvents to predict its potential to form micelles, vesicles, or other supramolecular structures, driven by the amphiphilic nature of the hexyl tail and the polar amine head.

Integration into Materials Science and Supramolecular Chemistry Research

The amphiphilic structure of this compound makes it an intriguing candidate for materials science applications. The parent compound, 4-(aminomethyl)piperidine, has been used in the synthesis of zeotypes and as a linker. sigmaaldrich.com The addition of the hexyl group opens new possibilities.

Future research directions are:

Surfactants and Self-Assembling Systems: Investigating its properties as a surfactant. Derivatization of the primary amine to introduce a charged or highly polar headgroup could lead to novel cationic or non-ionic surfactants for use in emulsions, foams, or as delivery vehicles.

Functional Monomers for Polymerization: Using the primary amine as a handle to incorporate the molecule into polymers. For example, reaction with diacyl chlorides or diisocyanates could produce novel polyamides or polyureas. The hexyl chains would act as flexible, lipophilic pendants, influencing the polymer's solubility, thermal properties, and morphology.

Surface Modification: Exploring its use as a surface modifying agent. The amine group can anchor the molecule to surfaces like silica, gold, or graphene oxide, while the hexyl chain would create a hydrophobic outer layer. This could be used to alter surface wettability or create functionalized stationary phases for chromatography.

Building Blocks for Metal-Organic Frameworks (MOFs): Derivatizing the primary amine with carboxylic acid or other coordinating groups to create novel organic linkers for MOFs. The hexyl-piperidine moiety would project into the pores of the framework, tuning the pore environment's hydrophobicity and creating specific binding sites.

Potential for Derivatization in New Chemical Libraries

The 4-aminomethylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of receptors and enzymes. nih.govnih.gov The primary amine serves as a convenient point for diversification, making this compound an excellent starting point for building focused chemical libraries for drug discovery.

Key opportunities include:

Combinatorial Library Synthesis: Employing high-throughput parallel synthesis to react this compound with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates, aldehydes). This would rapidly generate a library of amides, sulfonamides, ureas, and secondary amines.

Structure-Activity Relationship (SAR) Studies: Using these libraries to probe the chemical space around the 4-aminomethylpiperidine core. The hexyl group provides a constant lipophilic anchor, allowing researchers to systematically study how modifications to the exocyclic amine affect biological activity.

Fragment-Based Drug Discovery (FBDD): Using the core molecule or its simple derivatives as fragments for screening against biological targets. Hits can then be elaborated by growing vectors off the primary amine to improve potency and selectivity. The piperidine ring itself is a common feature in many successful drugs. beilstein-journals.org

Peptidomimetic Scaffolds: Incorporating the molecule into peptide sequences to replace amino acids. The constrained piperidine ring and the specific vector of the aminomethyl group can be used to mimic beta-turns or other secondary structures, while the hexyl group can provide a lipid anchor for membrane interactions.

Q & A

Basic Research Question: How can researchers optimize the synthesis of 4-Aminomethyl-1-hexyl-piperidine to ensure high purity and yield?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., THF or dichloromethane), temperature (typically 0–25°C for amine protection steps), and stoichiometric ratios of reagents like benzyl chloroformate (Cbz-Cl) for intermediate protection . Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or fractional distillation is critical to isolate the target compound. Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly during deprotection steps (e.g., hydrogenolysis for Cbz removal) .

Key Parameters Table:

StepReagent/ConditionPurposeYield Optimization
Amine ProtectionCbz-Cl, NaOH, THFBlocks reactive amine group85–90%
Alkylation1-Bromohexane, DMFIntroduces hexyl chain70–75%
DeprotectionH₂/Pd-C, MeOHRemoves Cbz group>95%

Basic Research Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the hexyl chain (δ 0.8–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 241.24) and fragmentation patterns .
  • HPLC-PDA: Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Question: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:
Molecular dynamics (MD) simulations and docking studies (using software like AutoDock Vina) evaluate interactions with biological targets (e.g., opioid receptors or enzymes like CYP450 isoforms). Parameters such as binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions are analyzed. For example, piperidine derivatives with bulky substituents show reduced BBB permeability due to increased topological polar surface area (TPSA > 40 Ų) .

Case Study:

  • Target: μ-opioid receptor (PDB ID: 4DKL)
  • Key Interaction: Piperidine nitrogen forms a salt bridge with Asp146. Hexyl chain stabilizes hydrophobic pockets .

Advanced Research Question: What strategies resolve contradictions in reported pharmacological data for piperidine derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., 4-Anilino-1-benzylpiperidine in fentanyl analogs) that may skew activity .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across publications, adjusting for batch effects .

Basic Research Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .

Advanced Research Question: How can structure-activity relationship (SAR) studies improve the selectivity of this compound analogs?

Methodological Answer:
Systematic SAR involves:

  • Substituent Variation: Modify the hexyl chain length or introduce electron-withdrawing groups (e.g., -CF₃) to alter lipophilicity (logP) and target engagement .
  • Pharmacophore Mapping: Identify critical moieties (e.g., amine group for receptor binding) using 3D-QSAR models .
  • In Vivo Testing: Compare ED₅₀ values in animal models to prioritize candidates with minimal off-target effects .

Example: Replacing the hexyl chain with a phenethyl group increases μ-opioid receptor affinity by 10-fold but reduces metabolic stability .

Basic Research Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
Recrystallization from ethyl acetate/hexane (1:3 v/v) yields high-purity crystals. Alternative systems:

  • Polar Solvents: Ethanol/water (70:30) for hydrochloride salts .
  • Non-Polar Solvents: Dichloromethane/pentane for free-base forms .

Advanced Research Question: How do metabolic pathways influence the pharmacokinetics of this compound?

Methodological Answer:

  • CYP450 Metabolism: Liver microsome assays identify primary metabolites (e.g., N-dealkylation by CYP3A4) .
  • BBB Penetration: Calculate permeability (Papp) using MDCK-MDR1 cells; correlate with logD (optimal range: 1–3) .
  • Excretion: Radiolabeled tracer studies in rodents quantify renal vs. fecal elimination .

Advanced Research Question: What computational tools predict the environmental toxicity of this compound?

Methodological Answer:

  • ECOSAR: Estimates acute/chronic aquatic toxicity based on QSAR models .
  • EPI Suite: Predicts biodegradation half-life (>60 days suggests persistence) .
  • Read-Across: Compare with structurally similar compounds (e.g., 4-aminopyridine) with known ecotoxicity .

Basic Research Question: How to validate the purity of this compound for in vitro assays?

Methodological Answer:

  • HPLC-ELSD: Detects non-UV-active impurities (e.g., residual solvents) .
  • Elemental Analysis: Confirms C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer Titration: Measures water content (<0.1% for hygroscopic salts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.